(4E)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
(4E)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a methoxyphenyl group, and a morpholine moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and methoxyphenyl intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. The use of advanced reactors and automation can help in maintaining consistent reaction conditions, thereby improving the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(4E)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and chemical properties.
Organofluorine Compounds: These compounds share some structural similarities but have distinct fluorine substitutions.
Uniqueness
(4E)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of benzothiazole, methoxyphenyl, and morpholine moieties, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(2-morpholin-4-ylethyliminomethyl)-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-31-18-8-6-17(7-9-18)22-19(16-25-10-11-28-12-14-32-15-13-28)23(30)29(27-22)24-26-20-4-2-3-5-21(20)33-24/h2-9,16,27H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSRXUKXTVDEQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C=NCCN5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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